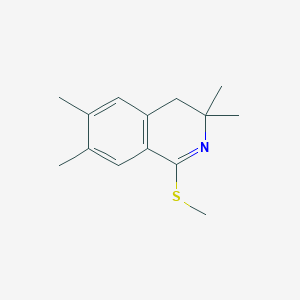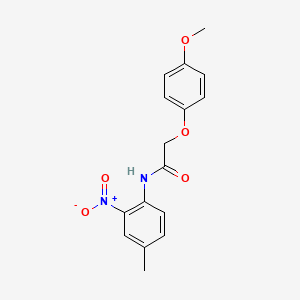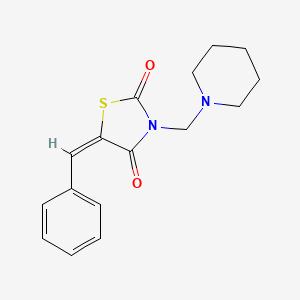
3,3,6,7-tetramethyl-1-(methylthio)-3,4-dihydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,6,7-tetramethyl-1-(methylthio)-3,4-dihydroisoquinoline (TMIQ) is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. TMIQ belongs to the family of isoquinoline alkaloids and has been found to exhibit various biological activities.
作用機序
The mechanism of action of 3,3,6,7-tetramethyl-1-(methylthio)-3,4-dihydroisoquinoline is not fully understood. However, it has been suggested that 3,3,6,7-tetramethyl-1-(methylthio)-3,4-dihydroisoquinoline exerts its biological activities through the modulation of various signaling pathways. 3,3,6,7-tetramethyl-1-(methylthio)-3,4-dihydroisoquinoline has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. 3,3,6,7-tetramethyl-1-(methylthio)-3,4-dihydroisoquinoline has also been shown to activate the AMPK pathway, which is involved in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
3,3,6,7-tetramethyl-1-(methylthio)-3,4-dihydroisoquinoline has been shown to exhibit various biochemical and physiological effects. 3,3,6,7-tetramethyl-1-(methylthio)-3,4-dihydroisoquinoline has been found to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. 3,3,6,7-tetramethyl-1-(methylthio)-3,4-dihydroisoquinoline has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. Additionally, 3,3,6,7-tetramethyl-1-(methylthio)-3,4-dihydroisoquinoline has been found to reduce oxidative stress by increasing the expression of antioxidant enzymes.
実験室実験の利点と制限
3,3,6,7-tetramethyl-1-(methylthio)-3,4-dihydroisoquinoline has several advantages for lab experiments. 3,3,6,7-tetramethyl-1-(methylthio)-3,4-dihydroisoquinoline is readily available and can be synthesized with high yields. 3,3,6,7-tetramethyl-1-(methylthio)-3,4-dihydroisoquinoline is also stable under normal laboratory conditions. However, 3,3,6,7-tetramethyl-1-(methylthio)-3,4-dihydroisoquinoline has some limitations for lab experiments. 3,3,6,7-tetramethyl-1-(methylthio)-3,4-dihydroisoquinoline is insoluble in water and requires the use of organic solvents for experiments. Additionally, 3,3,6,7-tetramethyl-1-(methylthio)-3,4-dihydroisoquinoline has low bioavailability and requires the use of high concentrations for in vitro experiments.
将来の方向性
There are several future directions for the study of 3,3,6,7-tetramethyl-1-(methylthio)-3,4-dihydroisoquinoline. One direction is the investigation of the potential therapeutic use of 3,3,6,7-tetramethyl-1-(methylthio)-3,4-dihydroisoquinoline in the treatment of cancer. Another direction is the study of the mechanism of action of 3,3,6,7-tetramethyl-1-(methylthio)-3,4-dihydroisoquinoline and the identification of its molecular targets. Additionally, the development of 3,3,6,7-tetramethyl-1-(methylthio)-3,4-dihydroisoquinoline analogs with improved bioavailability and potency is an area of future research.
合成法
3,3,6,7-tetramethyl-1-(methylthio)-3,4-dihydroisoquinoline can be synthesized using a variety of methods. One method involves the reaction of 1,2,3,4-tetrahydroisoquinoline with methyl iodide and sodium hydride in dimethyl sulfoxide. Another method involves the reaction of 1,2,3,4-tetrahydroisoquinoline with methyl thiocyanate and sodium hydride in dimethylformamide. Both methods result in the formation of 3,3,6,7-tetramethyl-1-(methylthio)-3,4-dihydroisoquinoline with high yields.
科学的研究の応用
3,3,6,7-tetramethyl-1-(methylthio)-3,4-dihydroisoquinoline has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and antioxidant properties. 3,3,6,7-tetramethyl-1-(methylthio)-3,4-dihydroisoquinoline has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer. 3,3,6,7-tetramethyl-1-(methylthio)-3,4-dihydroisoquinoline has also been found to reduce inflammation by inhibiting the production of inflammatory cytokines. Additionally, 3,3,6,7-tetramethyl-1-(methylthio)-3,4-dihydroisoquinoline has been shown to scavenge free radicals and protect against oxidative stress.
特性
IUPAC Name |
3,3,6,7-tetramethyl-1-methylsulfanyl-4H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NS/c1-9-6-11-8-14(3,4)15-13(16-5)12(11)7-10(9)2/h6-7H,8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMVZPCRHFRSGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)C(=NC(C2)(C)C)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylthio-3,3,6,7-tetramethyl-3,4-dihydroisoquino-line | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,4'-[1-(4-methylphenyl)-1,1-ethanediyl]dianiline](/img/structure/B4985033.png)
![ethyl 4-{[N-(4-isopropoxybenzoyl)-beta-alanyl]amino}butanoate](/img/structure/B4985046.png)

![5-{4-[5-(methoxymethyl)-2-furoyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B4985055.png)
![(1-{1-[(5-ethyl-2-pyridinyl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B4985068.png)
![3-phenyl-N-{1-[1-(1,3-thiazol-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B4985074.png)
![N-{[(4-methyl-2-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B4985090.png)
![3-{[2-(3-fluorophenyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B4985098.png)


![dimethyl 5-[(methoxyacetyl)amino]isophthalate](/img/structure/B4985121.png)
![ethyl N-[(4-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-1-piperidinyl)carbonyl]-beta-alaninate](/img/structure/B4985126.png)

